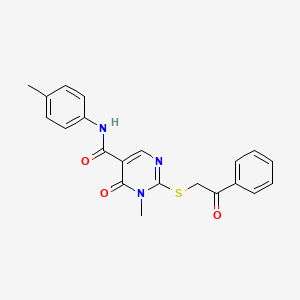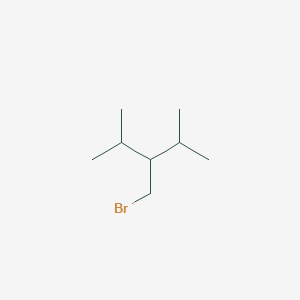![molecular formula C13H20N2O2 B2879031 Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate CAS No. 2241107-77-5](/img/structure/B2879031.png)
Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate is a chemical compound with the molecular weight of 236.31 . Its IUPAC name is tert-butyl ®- (1- (3-aminophenyl)ethyl)carbamate . .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H20N2O2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
This compound has a molecular weight of 236.31 . .Applications De Recherche Scientifique
Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of other compounds, including pharmaceuticals. It has also been used in the study of biochemical and physiological effects. This compound has been used in the study of enzyme inhibition, as well as in the study of the effects of drugs on the central nervous system.
Mécanisme D'action
The mechanism of action of Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate is not fully understood. However, it is believed to act as an inhibitor of enzymes, including those involved in the metabolism of drugs. It is also believed to have an effect on the central nervous system, although the exact mechanism is still being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed to act as an inhibitor of enzymes, including those involved in the metabolism of drugs. It is also believed to have an effect on the central nervous system, although the exact mechanism is still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate in lab experiments provides a number of advantages. It is relatively easy to synthesize, and is relatively stable in a variety of solvents. It is also relatively non-toxic and has a low melting point. However, there are some limitations to its use in lab experiments. It is not soluble in water and is not very soluble in organic solvents. It is also not very stable at higher temperatures and can decompose when heated.
Orientations Futures
The use of Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate in scientific research is still in its early stages, and there are many potential future directions for research. These include further study of its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in the development of pharmaceuticals. Additionally, further study of its synthesis method and its stability in various solvents could lead to the development of more efficient and cost-effective methods of synthesis. Finally, further study of its potential toxicity and its effects on the environment could lead to the development of safer and more environmentally friendly methods of synthesis and use.
Méthodes De Synthèse
Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate can be synthesized from tert-butyl alcohol and 3-aminophenyl ethyl carbamate. The reaction begins with the addition of tert-butyl alcohol to a solution of 3-aminophenyl ethyl carbamate in a solvent such as methanol. The reaction is then heated to reflux and stirred for a few hours. The solution is then cooled and the resulting product is collected by filtration. The product can then be isolated and purified by recrystallization.
Propriétés
IUPAC Name |
tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEKBDHFLADZKW-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-dioxo-1-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2878951.png)
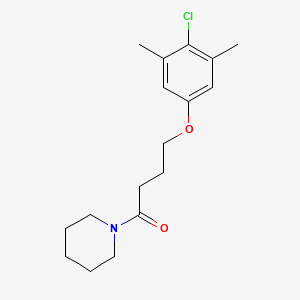
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxolane-3-carboxamide](/img/structure/B2878954.png)
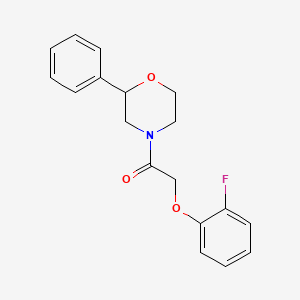
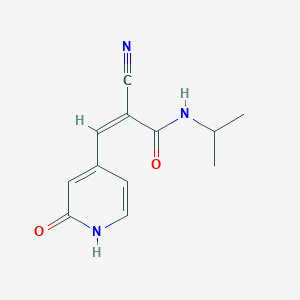
![3-(3-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2878958.png)
![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2878959.png)
![N-(2-carbamoylbenzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2878960.png)

![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]but-2-enamide](/img/structure/B2878966.png)
